REACTION_CXSMILES
|
C([O:3][C:4](=[O:13])[C:5]([C:7]1[S:8][C:9]([Br:12])=[CH:10][CH:11]=1)=[O:6])C.[OH-].[Na+]>C1COCC1.CO.O>[Br:12][C:9]1[S:8][C:7]([C:5](=[O:6])[C:4]([OH:13])=[O:3])=[CH:11][CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
45.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)C=1SC(=CC1)Br)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
1a
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatile solvents were removed by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 2 L water
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (250 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted three times with diethyl ether (3×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined diethyl ether extracts were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
The product was then recrystallized from diethyl ether
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(S1)C(C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |